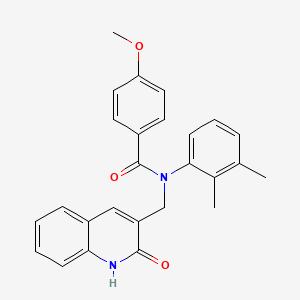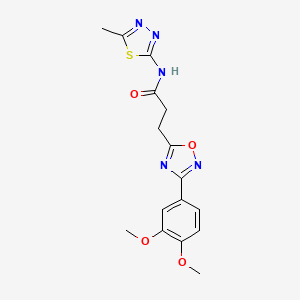
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, also known as HM-3, is a small molecule that has been extensively studied for its potential applications in scientific research. HM-3 is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways in the body. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to inhibit the activity of various kinases and phosphatases, which play a critical role in various cellular processes. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to modulate the activity of various transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Anti-inflammatory Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties by inhibiting the activity of various cytokines and chemokines.
2. Antioxidant Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic Properties: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-apoptotic properties by inhibiting the activity of various pro-apoptotic proteins.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. High Purity: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be synthesized with high purity, making it a reliable and consistent research tool.
2. Wide Range of Applications: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has a wide range of applications in various fields of research, making it a versatile research tool.
3. Well-studied: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied, making it a well-understood research tool.
Some of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide include:
1. Limited Solubility: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. High Cost: The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide can be costly, which can limit its availability for some researchers.
3. Limited Availability: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may not be readily available from commercial sources, which can make it difficult to obtain for some researchers.
未来方向
There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. Some of the potential areas of research include:
1. Drug Development: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide into a viable drug candidate.
2. Mechanistic Studies: Further studies are needed to elucidate the precise mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide and its effects on various cellular processes.
3. Combination Therapies: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to identify potential drug combinations.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide is a promising research tool with a wide range of potential applications in various fields of research. Its well-studied properties and versatile nature make it a valuable asset for researchers looking to explore new avenues of scientific inquiry.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline and 4-methyl-N-propylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been optimized to produce high yields of pure product, making it readily available for research purposes.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the areas where N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been studied include:
1. Cancer Research: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied as a potential therapeutic agent for various types of cancer.
2. Neurological Disorders: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have neuroprotective properties and has been studied as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been shown to have cardioprotective properties and has been studied as a potential therapeutic agent for various cardiovascular diseases such as hypertension and heart failure.
属性
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-24(22(26)17-10-8-15(2)9-11-17)14-19-13-18-7-5-6-16(3)20(18)23-21(19)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFNHCHJJYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

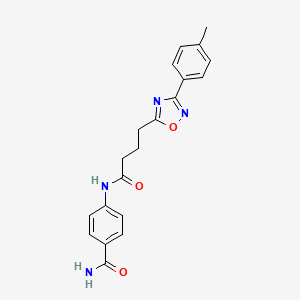
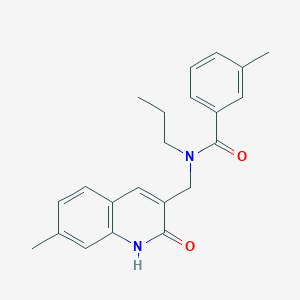
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)

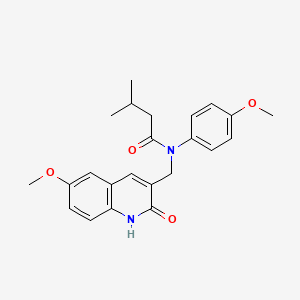
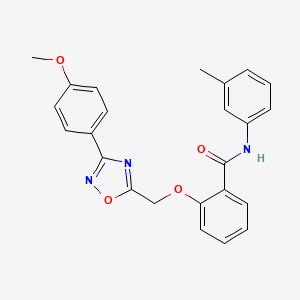
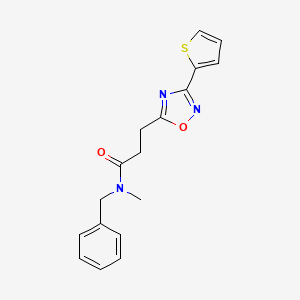
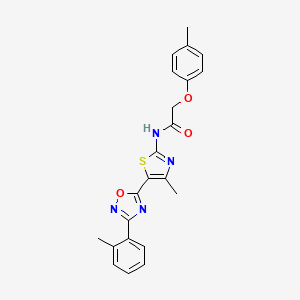
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
